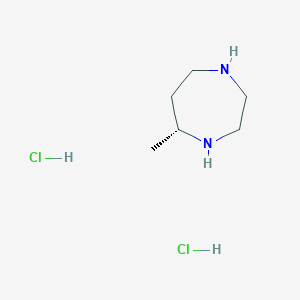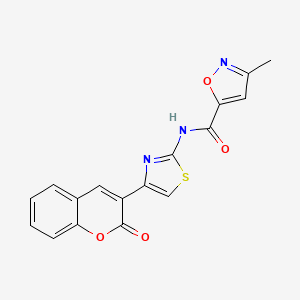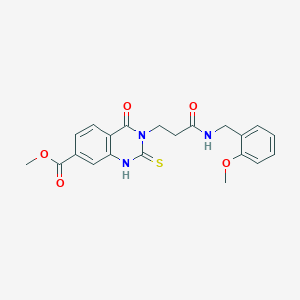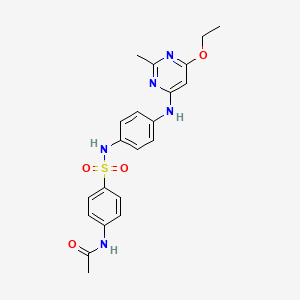![molecular formula C12H19N3O4S B2686861 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide CAS No. 1902895-21-9](/img/structure/B2686861.png)
1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide
カタログ番号 B2686861
CAS番号:
1902895-21-9
分子量: 301.36
InChIキー: XCGZEZBVUKOUKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a benzo[b][1,4]dioxin ring, which is a type of oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a benzo[b][1,4]dioxin ring via a sulfonamide linkage .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyrazole ring, the benzo[b][1,4]dioxin ring, and the sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially enhance its water solubility .科学的研究の応用
Nano Titania-Supported Sulfonic Acid as a Catalyst
- Research Focus : Nano titania-supported sulfonic acid (n-TSA) was explored for its efficiency in producing new derivatives like 1,8-dioxo-octahydroxanthene and tetrahydrobenzo[b]pyran. This research highlights the use of n-TSA as a cost-effective, environmentally friendly, and reusable catalyst, which offers advantages such as reduced reaction time and high activity (Amoozadeh et al., 2018).
Biological Evaluation of Sulfonamide Compounds
- Research Focus : A study evaluated sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2). This research is significant for identifying compounds with potent inhibitory effects and acceptable pharmacokinetic profiles, contributing to the development of clinical treatments for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Synthesis of New Heterocyclic Compounds
- Research Focus : Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This study contributes to the development of compounds with significant antibacterial activity, highlighting the role of sulfonamides in medicinal chemistry (Azab et al., 2013).
Enzyme Inhibitory Potential of Sulfonamides
- Research Focus : The study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. The findings are crucial for understanding the potential of these compounds as inhibitors against specific enzymes like α-glucosidase and acetylcholinesterase, which has implications for treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Microbial Degradation of Sulfonamide Antibiotics
- Research Focus : This study focused on the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1. Understanding the microbial strategies for eliminating sulfonamide antibiotics is crucial for addressing environmental persistence and antibiotic resistance issues (Ricken et al., 2013).
Antimicrobial Activity of Sulfonamide Derivatives
- Research Focus : Research on the synthesis and antimicrobial activity of novel sulfone-linked bis heterocycles and sulfonamide isoxazolo[5,4-b]pyridines provided insights into the development of new antibacterial agents. These studies contribute to the ongoing search for effective antimicrobial compounds to combat bacterial infections (Padmavathi et al., 2008), (Poręba et al., 2015).
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-15-8-10(7-13-15)20(16,17)14-9-2-3-11-12(6-9)19-5-4-18-11/h7-9,11-12,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGZEZBVUKOUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2686778.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2686779.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)


![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)


![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)
![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2686797.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)

